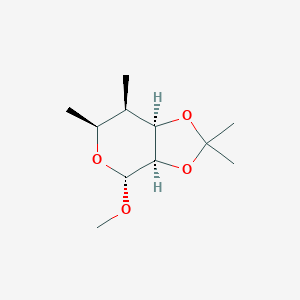
(3-Formyl-4-nitrophenoxy)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (3-Formyl-4-nitrophenoxy)acetic acid and its derivatives involves several chemical reactions, including cyclization of carboxylic acid groups and reactions with thiosemicarbazide in the presence of POCl₃ or PPA. These synthesis methods lead to a variety of compounds with antimicrobial activities, indicating the chemical versatility of the core structure (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Molecular Structure Analysis
The molecular structure of (3-Formyl-4-nitrophenoxy)acetic acid derivatives has been explored through various analytical methods. Single-crystal X-ray diffraction method has been used to characterize compounds and their complexes, revealing details about the coordination geometry around metal atoms in complexes (Xiao-qiang He, 2013).
Chemical Reactions and Properties
(3-Formyl-4-nitrophenoxy)acetic acid undergoes a range of chemical reactions, including nitration, which leads to the formation of various nitro derivatives. These reactions demonstrate the compound's reactivity towards electrophilic substitution and its potential for further functionalization (Fischer, Greig, & Röderer, 1975).
Physical Properties Analysis
The physical properties of (3-Formyl-4-nitrophenoxy)acetic acid and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and chemistry. The crystal structures of these compounds provide insights into their physical properties and the potential for forming polymorphs, which can have different physical properties (Kennedy & Moraes, 2016).
Chemical Properties Analysis
The chemical properties of (3-Formyl-4-nitrophenoxy)acetic acid, including acidity, reactivity, and stability, are influenced by its molecular structure. Studies on its chemical properties focus on understanding how the functional groups present in the molecule affect its behavior in chemical reactions and its interactions with other molecules (Davidek, Devaud, Robert, & Blank, 2006).
Wissenschaftliche Forschungsanwendungen
1. Photoaffinity Labeling
(Y. Hatanaka, E. Yoshida, H. Nakayama, Y. Kanaoka, 1989) discussed a derivative of (3-Formyl-4-nitrophenoxy)acetic acid used in photoaffinity labeling. This reagent allows for spectrophotometric detection of labeled products without radioactive techniques, enhancing photoaffinity labeling methodology.
2. Environmental Impact
(Mohammad R. Haghighi Podeh, S. Bhattacharya, M. Qu, 1995) explored the environmental impact of nitrophenols, including compounds related to (3-Formyl-4-nitrophenoxy)acetic acid. They are used in various industries and their effects on anaerobic systems were studied, showing the potential environmental and industrial applications of these compounds.
3. Molecular Complex Synthesis
(Xiao-qiang He, 2013) conducted a study on a novel aggregation involving a derivative of (3-Formyl-4-nitrophenoxy)acetic acid, demonstrating its application in the synthesis of molecular complexes with potential implications in various chemical and industrial processes.
4. Electrochemical Sensing
(Afzal Shah, Mehwish Akhtar, Saima Aftab, Aamir Hassan Shah, H. Kraatz, 2017) described the use of a derivative of (3-Formyl-4-nitrophenoxy)acetic acid in developing an enhanced electrochemical sensing platform for detecting toxic organic pollutants, highlighting its role in environmental monitoring and safety.
5. Photocatalytic Degradation
(Keiichi Tanaka, Wandee Luesaiwong, T. Hisanaga, 1997) investigated the photocatalytic degradation of nitrophenol compounds, related to (3-Formyl-4-nitrophenoxy)acetic acid. This study provides insights into the environmental degradation processes and potential applications in waste treatment and environmental remediation.
6. Anti-mycobacterial Agents
(M. Yar, A. Siddiqui, M. A. Ali, 2006) and (M. Shaharyar, A. Siddiqui, M. A. Ali, 2006) both explored the synthesis of phenoxy acetic acid derivatives, including compounds similar to (3-Formyl-4-nitrophenoxy)acetic acid, for their potential use as anti-mycobacterial agents, indicating its relevance in medical research and drug development.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-formyl-4-nitrophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-4-6-3-7(16-5-9(12)13)1-2-8(6)10(14)15/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLRSVVPVPSANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548516 | |
| Record name | (3-Formyl-4-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Formyl-4-nitrophenoxy)acetic acid | |
CAS RN |
105728-06-1 | |
| Record name | (3-Formyl-4-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)


![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)




